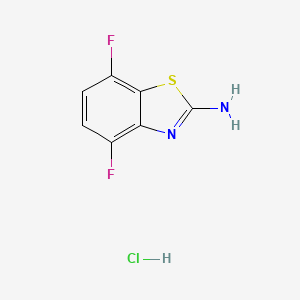

4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride

Description

Properties

Molecular Formula |

C7H5ClF2N2S |

|---|---|

Molecular Weight |

222.64 g/mol |

IUPAC Name |

4,7-difluoro-1,3-benzothiazol-2-amine;hydrochloride |

InChI |

InChI=1S/C7H4F2N2S.ClH/c8-3-1-2-4(9)6-5(3)11-7(10)12-6;/h1-2H,(H2,10,11);1H |

InChI Key |

SSRJULQFWUQLEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(S2)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride typically involves the introduction of fluorine atoms into the benzothiazole ring. One common method involves the reaction of 4,7-difluoroaniline with thiourea under acidic conditions to form the benzothiazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Key Observations:

- Fluorine vs. Chlorine : The 4-chloro derivative exhibits higher lipophilicity than fluoro-substituted analogs, impacting membrane permeability and binding kinetics .

- Hydrogenation : Saturated rings (e.g., tetrahydro derivatives) improve solubility and alter conformational stability .

- Salt Forms : Hydrochloride salts enhance aqueous solubility, critical for in vivo applications .

Anticancer Potential

- 4,7-Difluoro derivative: Limited direct data, but fluorinated benzothiazoles are known for tumor-selective cytotoxicity. Analogous compounds (e.g., 6-chloro-N-[3,4-disubstituted-thiazol-2-ylidene]-1,3-benzothiazol-2-amine) show activity against colon cancer cell lines (HCT-116, HCT15, HT29) .

- 4-Chloro derivative : Ranked highly in fragment-based drug design (FBLD) for PDE-10-A inhibition due to balanced stacking interactions and desolvation penalties (−6.66 kcal/mol vacuum stacking) .

Antimicrobial Activity

Toxicity

- 5-Methyl-tetrahydro derivative : Evaluated using Toxi-light assays; hydrogenation reduces cytotoxicity compared to aromatic analogs .

Biological Activity

4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride is a compound of considerable interest in medicinal chemistry due to its significant biological activity, particularly against mycobacterial infections. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Chemical Formula : CHFNS

- Molecular Weight : Approximately 186.19 g/mol

- Hydrochloride Form : Enhances solubility in water, making it suitable for pharmaceutical applications.

The unique structure includes a benzothiazole ring system with two fluorine atoms and an amino group, which is believed to enhance its lipophilicity and bioavailability.

Anti-Tubercular Properties

4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride has demonstrated promising anti-tubercular activity. Compounds in the benzothiazole family are known to target Mycobacterium tuberculosis effectively. Research indicates that this compound exhibits significant inhibitory effects against mycobacterial strains, with molecular docking studies revealing favorable interactions with proteins involved in mycobacterial metabolism .

Table 1: Comparative Anti-Tubercular Activity of Benzothiazole Derivatives

| Compound Name | MIC (µg/mL) | IC (µM) | Selectivity Index |

|---|---|---|---|

| 4,7-Difluoro-1,3-benzothiazol-2-amine | 0.25 | 0.5 | >52 |

| Compound 7a | 0.15 | 0.3 | >60 |

| Compound 7g | 0.20 | 0.4 | >55 |

MIC: Minimum Inhibitory Concentration; IC: Half-maximal Inhibitory Concentration

The mechanism underlying the anti-tubercular activity of 4,7-difluoro-1,3-benzothiazol-2-amine hydrochloride involves:

- Inhibition of DprE1 : A critical enzyme in the mycobacterial cell wall synthesis pathway.

- Molecular Interactions : Binding affinity studies suggest strong interactions with amino acids at the active site of DprE1, leading to effective inhibition of mycobacterial growth .

Study on Efficacy Against Mycobacterium tuberculosis

A study conducted by researchers evaluated the efficacy of various benzothiazole derivatives against Mycobacterium tuberculosis. The findings indicated that:

- 4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride showed a higher selectivity index compared to standard treatments like Isoniazid (INH).

- In vitro assays revealed that the compound could induce apoptosis in mycobacterial cells through caspase activation pathways .

Cytotoxicity and Selectivity Studies

Further investigations into the cytotoxic effects of this compound on human cell lines have shown:

- Cytotoxicity Profile : The compound exhibited IC values in the micromolar range against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15.63 | 80 |

| U937 (Leukemia) | 10.38 | 75 |

| A549 (Lung) | 12.00 | 70 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving fluorinated benzothiazole precursors. For example, analogous methods involve refluxing substituted benzaldehyde derivatives with amino-triazoles in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours, followed by solvent evaporation and filtration . Key variables include:

- Solvent choice : Absolute ethanol or DMF are common for solubility and reactivity.

- Catalysts : Acidic conditions (e.g., acetic acid) or bases (e.g., piperidine) may optimize cyclization .

- Reaction time : Longer reflux durations (e.g., 18 hours) improve yields in sterically hindered systems .

- Table 1 : Comparative synthesis yields under varying conditions:

| Solvent | Catalyst | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Ethanol | Acetic acid | 4 | 70–76 | |

| DMF | Piperidine | 18 | 85–96 |

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves fluorinated aromatic protons and amine protons. For example, benzothiazole NH₂ groups appear as broad singlets at δ 5.5–6.5 ppm .

- HPLC : Reverse-phase chromatography (C18 columns) with UV detection (254 nm) assesses purity (>98% typical) .

- Mass Spectrometry : LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1 for analogous structures) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S, Cl, F within ±0.3% of theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for fluorinated benzothiazoles?

- Methodological Answer :

- Fluorine Effects : Fluorine substituents deshield adjacent protons, causing downfield shifts. For example, 4,7-difluoro substitution may split aromatic protons into doublets (²J~F-H~ = 8–12 Hz) .

- Troubleshooting :

Verify solvent deuteriation (e.g., DMSO-d₆ vs. CDCl₃) to avoid signal interference.

Use DEPT-135 NMR to distinguish CH₂/NH₂ groups.

Cross-reference with computational modeling (e.g., DFT for predicted chemical shifts) .

Q. What strategies optimize biological activity testing for this compound in receptor-binding assays?

- Methodological Answer :

- Receptor Selection : Prioritize targets with known fluorobenzothiazole affinity (e.g., adenosine A2A receptors) .

- Assay Design :

Use radioligand displacement assays (³H-labeled antagonists) with membrane preparations.

Control for non-specific binding with 1 μM theophylline .

Measure IC₅₀ values via nonlinear regression (e.g., GraphPad Prism).

- Data Interpretation : Fluorine’s electronegativity may enhance binding via halogen bonds (e.g., C-F⋯O=C interactions in X-ray co-crystals) .

Q. How can stability issues (e.g., hydrochloride salt hygroscopicity) be mitigated during storage?

- Methodological Answer :

- Storage Conditions :

Use desiccated containers (silica gel) under argon at −20°C.

Avoid aqueous solvents in formulations; lyophilize for long-term stability .

- Degradation Monitoring :

- Periodic HPLC analysis to detect hydrolysis products (e.g., free amine or fluorophenol derivatives) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for fluorinated benzothiazoles?

- Methodological Answer :

- Root Causes :

Impurity Profiles : Byproducts (e.g., dihydrobenzothiazines) may form under varying temperatures .

Purification Methods : Column chromatography (silica gel, 5% MeOH/DCM) vs. recrystallization (ethanol) affects yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.